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Compound of Interest

Compound Name: BMS-986449

Cat. No.: B15604535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available research and

protocols for the combination of BMS-986449, a novel molecular glue degrader, and

nivolumab, a PD-1 immune checkpoint inhibitor. This document is intended to guide

researchers in understanding the scientific rationale, preclinical evidence, and clinical trial

design for this combination therapy in the context of advanced solid tumors.

Introduction
The combination of targeted therapies with immune checkpoint inhibitors represents a

promising strategy in oncology. BMS-986449 is a first-in-class, orally bioavailable small

molecule that functions as a Cereblon E3 Ligase Modulatory Drug (CELMoD), or molecular

glue.[1][2] It selectively induces the degradation of two key transcription factors, Ikaros Zinc

Finger 2 (IKZF2 or Helios) and Ikaros Zinc Finger 4 (IKZF4 or Eos).[1][3] These transcription

factors are highly expressed in regulatory T cells (Tregs) and are critical for maintaining their

immunosuppressive function within the tumor microenvironment.[4] By degrading Helios and

Eos, BMS-986449 aims to reprogram Tregs, thereby enhancing the anti-tumor immune

response.[3]

Nivolumab is a fully human IgG4 monoclonal antibody that binds to the programmed death-1

(PD-1) receptor on T cells, blocking its interaction with PD-L1 and PD-L2 ligands.[5] This

blockade releases the "brakes" on the immune system, enabling a more robust anti-tumor T

cell response.
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The scientific rationale for combining BMS-986449 with nivolumab is based on their

complementary mechanisms of action. By degrading Treg-associated transcription factors,

BMS-986449 can potentially overcome a key mechanism of immune resistance to PD-1

blockade, leading to a more potent and durable anti-tumor effect.[5]

Preclinical Data
An abstract presented at the American Association for Cancer Research (AACR) 2025 annual

meeting provided key preclinical data for BMS-986449.

In Vivo Efficacy in Syngeneic Mouse Models
BMS-986449 demonstrated significant anti-tumor activity as a monotherapy and in combination

with an anti-PD-1 antibody in various syngeneic mouse tumor models. The combination

therapy resulted in more robust efficacy compared to either agent alone.

Tumor Model Treatment Group
Tumor Growth Inhibition
(TGI)

CT26 BMS-986449 Monotherapy Up to 75%

BMS-986449 + anti-PD-1 95%

MB49 BMS-986449 Monotherapy Up to 62%

BMS-986449 + anti-PD-1 97%

MC38 BMS-986449 Monotherapy Up to 42%

BMS-986449 + anti-PD-1 Not Reported

Table 1: Preclinical in vivo efficacy of BMS-986449 as a monotherapy and in combination with

an anti-PD-1 antibody in various tumor models. Data extracted from an AACR 2025 abstract.[2]

Pharmacodynamics in Non-Human Primates
To assess the in vivo activity and safety of BMS-986449, a study was conducted in cynomolgus

monkeys.
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Animal Model Dosage Target Engagement Tolerability

Cynomolgus Monkey
0.3 mg/kg, once daily

(oral)

≥80% degradation of

Helios in circulating

Tregs over 24h

Well-tolerated

Table 2: Pharmacodynamic and safety data of BMS-986449 in cynomolgus monkeys. Data

extracted from an AACR 2025 abstract.[2]

Clinical Research: Phase 1/2 Trial (NCT05888831)
A Phase 1/2 clinical trial is currently underway to evaluate the safety and efficacy of BMS-
986449 alone and in combination with nivolumab in participants with advanced solid tumors.[6]

[7][8][9][10]

Study Design:

Phase: 1/2[6][8][10]

Enrollment: Approximately 100 participants[6][8]

Status: Active, not recruiting[6][10]

Primary Objectives: To evaluate the safety and tolerability of BMS-986449 as a monotherapy

and in combination with nivolumab.[6][8][9][11][12]

Secondary Objectives: To assess the preliminary anti-tumor activity of the combination.

Study Arms:[11][12]

Monotherapy: Dose escalation of BMS-986449.

Combination Therapy: Dose escalation of BMS-986449 with nivolumab.

Patient Population:

Inclusion Criteria:[6][8][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://delta.larvol.com/Products/?ProductId=bb5ca638-fc6e-4941-a635-39babbad9fd8
https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT05888831
https://synapse.patsnap.com/drug/f3c20e403cd44681b2e593286eaa532c
https://www.clinicalresearch.com/en/find-trials/Study/NCT05888831
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2023-06579
https://www.bmsclinicaltrials.com/au/en/clinical-trials/NCT05888831
https://clinicaltrials.gov/study/NCT05888831
https://www.clinicalresearch.com/en/find-trials/Study/NCT05888831
https://www.bmsclinicaltrials.com/au/en/clinical-trials/NCT05888831
https://clinicaltrials.gov/study/NCT05888831
https://www.clinicalresearch.com/en/find-trials/Study/NCT05888831
https://clinicaltrials.gov/study/NCT05888831
https://www.bmsclinicaltrials.com/au/en/clinical-trials/NCT05888831
https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT05888831
https://www.clinicalresearch.com/en/find-trials/Study/NCT05888831
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2023-06579
https://clinicaltrials.eu/trial/study-of-bms-986449-and-nivolumab-for-patients-with-advanced-solid-tumors/
https://clinicaltrials.eu/inn/bms-986449-03/
https://clinicaltrials.eu/trial/study-of-bms-986449-and-nivolumab-for-patients-with-advanced-solid-tumors/
https://clinicaltrials.eu/inn/bms-986449-03/
https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT05888831
https://www.clinicalresearch.com/en/find-trials/Study/NCT05888831
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2023-06579
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adults (18 years or older).

Histologically or cytologically confirmed advanced, unresectable, or metastatic solid

malignancy.

Have received, are refractory to, ineligible for, or intolerant of existing therapies.

Part 1A: Any solid malignancy.

Part 1B: Non-small cell lung cancer (NSCLC).

Part 1C: Triple-negative breast cancer (TNBC).

Exclusion Criteria:[9][10][13]

History of Grade ≥ 3 toxicity related to prior T-cell agonist or checkpoint inhibitor therapy.

Current or recent gastrointestinal disease or surgery that could impact drug absorption.

Note: As of the current date, no quantitative efficacy or detailed safety data from this clinical

trial have been publicly released.

Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of BMS-
986449 and nivolumab, based on publicly available information and standard laboratory

procedures. These should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Assessment of IKZF2 and IKZF4
Degradation
This protocol describes a method to determine the in vitro degradation of IKZF2 and IKZF4 in a

relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a T-cell line like

Jurkat).

Materials:

Cryopreserved human PBMCs or Jurkat cells
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RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine

BMS-986449 (various concentrations)

DMSO (vehicle control)

Protease inhibitor cocktail

Lysis buffer (e.g., RIPA buffer)

Antibodies:

Primary: Rabbit anti-IKZF2, Rabbit anti-IKZF4, Rabbit anti-GAPDH (or other loading

control)

Secondary: HRP-conjugated Goat anti-Rabbit IgG

Western blot reagents and equipment

Procedure:

Cell Culture: Thaw and culture PBMCs or Jurkat cells according to standard protocols.

Treatment: Seed cells at an appropriate density in a multi-well plate. Treat cells with

increasing concentrations of BMS-986449 (e.g., 0.1 nM to 10 µM) or DMSO vehicle control

for a specified time (e.g., 2, 4, 8, 24 hours).

Cell Lysis: Harvest cells, wash with PBS, and lyse with lysis buffer containing protease

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

Western Blotting:

Load equal amounts of protein per lane on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies against IKZF2, IKZF4, and a loading control overnight at

4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Develop the blot using an ECL substrate and image using a chemiluminescence imager.

Data Analysis: Quantify band intensities using image analysis software. Normalize the

intensity of IKZF2 and IKZF4 bands to the loading control.

Protocol 2: In Vitro Treg Suppression Assay
This protocol is designed to assess the functional consequence of IKZF2/4 degradation on

Treg-mediated suppression of effector T cell proliferation.

Materials:

Human PBMCs

CD4+ T cell isolation kit

CD25+ T cell isolation kit

Carboxyfluorescein succinimidyl ester (CFSE)

Anti-CD3 and anti-CD28 antibodies

BMS-986449

Flow cytometer

Procedure:

Cell Isolation:

Isolate CD4+ T cells from PBMCs.
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Separate CD4+ T cells into CD25+ (Tregs) and CD25- (conventional T cells or Tconv)

populations.

Treg Treatment: Culture the isolated Tregs with BMS-986449 or DMSO for a predetermined

time (e.g., 48-72 hours).

Tconv Labeling: Label the Tconv cells with CFSE according to the manufacturer's protocol.

Co-culture:

Co-culture the CFSE-labeled Tconv cells with the pre-treated Tregs at various ratios (e.g.,

1:1, 1:2, 1:4 Treg:Tconv).

Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies.

Include control wells with Tconv cells alone (with and without stimulation) and Tconv cells

with untreated Tregs.

Incubation: Incubate the co-cultures for 3-5 days.

Flow Cytometry:

Harvest the cells and stain with antibodies against T cell markers (e.g., CD4).

Acquire data on a flow cytometer.

Data Analysis: Analyze the CFSE dilution in the CD4+ Tconv cell population as a measure of

proliferation. Compare the proliferation of Tconv cells in the presence of BMS-986449-

treated Tregs versus untreated Tregs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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